8-CHLORO-7-(3,3-DIMETHYL-2-OXOBUTOXY)-1H,2H,3H,4H-CYCLOPENTA[C]CHROMEN-4-ONE
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Overview
Description
8-Chloro-7-(3,3-dimethyl-2-oxobutoxy)-1H,2H,3H,4H-cyclopenta[c]chromen-4-one is a synthetic organic compound belonging to the class of chromen derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of a chloro group and a dimethyl-2-oxobutoxy moiety in its structure contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-7-(3,3-dimethyl-2-oxobutoxy)-1H,2H,3H,4H-cyclopenta[c]chromen-4-one typically involves multi-step organic reactions. One common method includes the alkylation of a chromen derivative with 3,3-dimethyl-2-oxobutyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like acetone at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, may also be employed to minimize the environmental impact of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-7-(3,3-dimethyl-2-oxobutoxy)-1H,2H,3H,4H-cyclopenta[c]chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted chromen derivatives.
Scientific Research Applications
8-Chloro-7-(3,3-dimethyl-2-oxobutoxy)-1H,2H,3H,4H-cyclopenta[c]chromen-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-chloro-7-(3,3-dimethyl-2-oxobutoxy)-1H,2H,3H,4H-cyclopenta[c]chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including the inhibition of cell proliferation, induction of apoptosis, or modulation of immune responses .
Comparison with Similar Compounds
Similar Compounds
- 7-(3,3-Dimethyl-2-oxobutoxy)-3,4,8-trimethyl-2H-chromen-2-one
- 7-(3,3-Dimethyl-2-oxobutoxy)-4-ethyl-2H-chromen-2-one
- 8-Chloro-7-(3,3-dimethyl-2-oxobutoxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one
Uniqueness
8-Chloro-7-(3,3-dimethyl-2-oxobutoxy)-1H,2H,3H,4H-cyclopenta[c]chromen-4-one is unique due to the presence of both a chloro group and a dimethyl-2-oxobutoxy moiety, which confer distinct chemical properties and biological activities. This combination of functional groups is not commonly found in other chromen derivatives, making it a valuable compound for research and development .
Properties
IUPAC Name |
8-chloro-7-(3,3-dimethyl-2-oxobutoxy)-2,3-dihydro-1H-cyclopenta[c]chromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClO4/c1-18(2,3)16(20)9-22-15-8-14-12(7-13(15)19)10-5-4-6-11(10)17(21)23-14/h7-8H,4-6,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEABQRHAKXZKOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)COC1=C(C=C2C3=C(CCC3)C(=O)OC2=C1)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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